

Predicted Molecular Structure and Crystallographic Properties

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Compound of Interest

Compound Name: **(1H-Indol-2-ylmethyl)amine**

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Based on the analysis of related indole derivatives, the **(1H-Indol-2-ylmethyl)amine** molecule is expected to feature a planar indole ring system. The amine group attached to the methylene bridge at the 2-position will likely influence the intermolecular interactions within the crystal lattice.

Quantitative data from a closely related Schiff base derivative, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, provides insight into the expected bond lengths and angles of the indole moiety.^{[1][2]} In this derivative, the indole system is nearly planar.^[1] It is anticipated that **(1H-Indol-2-ylmethyl)amine** would exhibit similar planarity of the core indole structure.

Table 1: Predicted Crystallographic Data for **(1H-Indol-2-ylmethyl)amine**

Parameter	Predicted Value/System
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c or similar
Key Intermolecular Forces	N-H···N Hydrogen Bonds, π-π stacking

Experimental Protocols

The synthesis of **(1H-Indol-2-ylmethyl)amine** and its derivatives typically involves the reduction of indole-2-carbonitrile or the reductive amination of indole-2-carbaldehyde. The

crystallization of such compounds to obtain single crystals suitable for X-ray diffraction is a critical step.

Synthesis of Indole-2-Carbaldehyde (Precursor)

A common precursor for the synthesis of **(1H-Indol-2-ylmethyl)amine** derivatives is indole-2-carbaldehyde. Its synthesis can be achieved through various methods, one of which is the Vilsmeier-Haack reaction.

Synthesis of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline (A Related Schiff Base)

A reported synthesis for a Schiff base derivative involves the condensation of indole-2-carbaldehyde with an appropriate aniline.[\[1\]](#)

Procedure:

- Indole-2-carbaldehyde (1.00 mmol) and p-anisidine (1.20 mmol) are dissolved in toluene (20 mL).[\[1\]](#)
- The solution is refluxed under an inert atmosphere for 6 hours.[\[1\]](#)
- The solvent is evaporated under reduced pressure.[\[1\]](#)
- The resulting residue is purified by recrystallization from a mixture of acetone and n-hexane (1:1) to yield the product.[\[1\]](#)

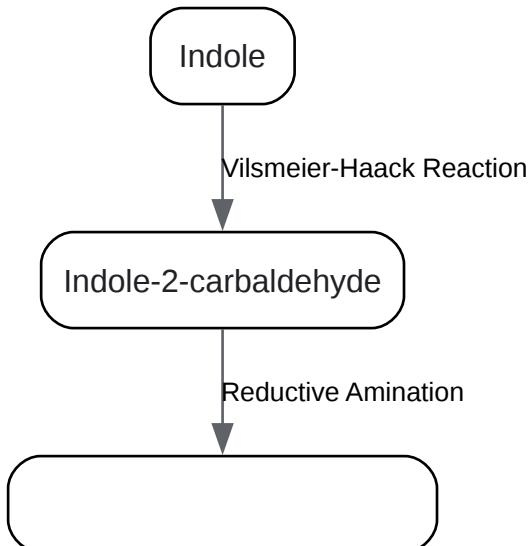
Crystallization

Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, single crystals were obtained from a mixture of acetone and methanol.[\[1\]](#)

Visualizations Synthetic Pathway

The following diagram illustrates a potential synthetic route to **(1H-Indol-2-ylmethyl)amine**, starting from indole.

Synthetic Pathway for (1H-Indol-2-ylmethyl)amine



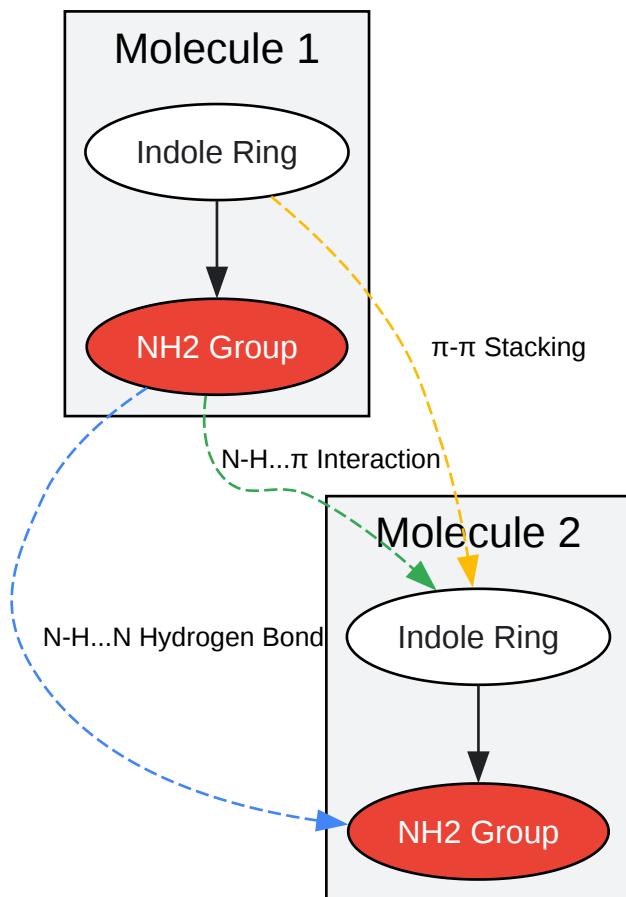
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Caption: A proposed synthetic route to **(1H-Indol-2-ylmethyl)amine**.

Potential Intermolecular Interactions

The crystal packing of **(1H-Indol-2-ylmethyl)amine** is expected to be dominated by hydrogen bonding and π - π stacking interactions, which are common in indole derivatives.

Potential Intermolecular Interactions



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Caption: Predicted intermolecular interactions in the crystal structure.

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References

- 1. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of N-(1 H-indol-2-yl-methyl-iden)-4-meth-oxy-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
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